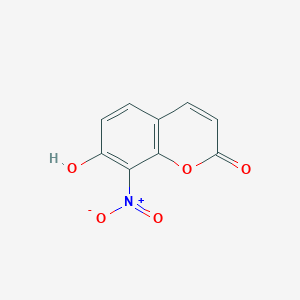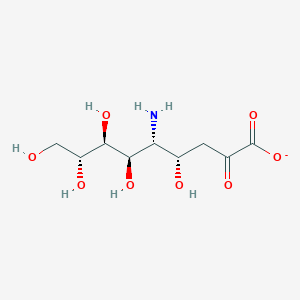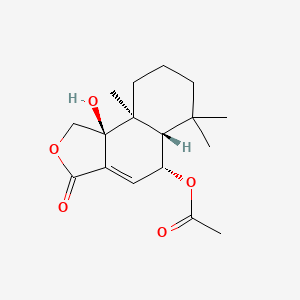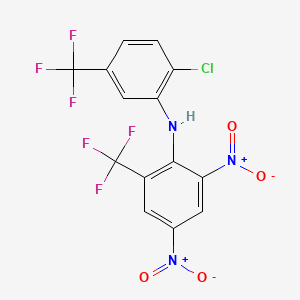
Leucascandrolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucascandrolide A is a natural product found in Leucascandra caveolata with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Activity and Antifungal Properties
Leucascandrolide A, initially isolated from the calcareous sponge Leucascandra caveolata, displays significant cytotoxic activity against human cancer cell lines and possesses powerful antifungal properties, particularly against Candida albicans. These attributes highlight its potential as a candidate for developing new anticancer and antifungal agents (Hornberger, Hamblett, & Leighton, 2000).
Inhibition of Mitochondrial ATP Synthesis
Further research into leucascandrolide A and structurally homologous marine natural products like neopeltolide has identified their mechanism of action as inhibitors of mitochondrial ATP synthesis. This was determined through synthetic access and biochemical evaluation, revealing the cytochrome bc(1) complex as their principal cellular target. Such findings offer insights into eukaryotic energy metabolism and present these macrolides as valuable biochemical tools (Ulanovskaya et al., 2008).
Synthetic Access and Applications
The scarcity of naturally available leucascandrolide A has spurred extensive research into its total synthesis. This is crucial for further pharmacological and biochemical analysis, given its limited natural availability. Various studies have focused on developing efficient and stereocontrolled synthetic methods, enabling access to this macrolide and facilitating its study in various biological contexts (Wang, Janjic, & Kozmin, 2005).
Potential as a Biochemical Tool
Leucascandrolide A's potent antiproliferative activity and its role in inhibiting mitochondrial ATP synthesis earmark it as an important biochemical tool. It aids in the study of energy metabolism in eukaryotes, providing a novel perspective on cellular energy production and its disruptions in disease states (Altmann & Carreira, 2008).
Propiedades
Fórmula molecular |
C38H56N2O10 |
|---|---|
Peso molecular |
700.9 g/mol |
Nombre IUPAC |
[(1R,3R,5R,7R,9R,13R,15S,18S)-3-methoxy-18-methyl-13-[(E)-4-methylpent-1-enyl]-11-oxo-12,19,20-trioxatricyclo[13.3.1.15,9]icosan-7-yl] (Z)-5-[2-[(Z)-3-(methoxycarbonylamino)prop-1-enyl]-1,3-oxazol-4-yl]pent-2-enoate |
InChI |
InChI=1S/C38H56N2O10/c1-25(2)10-8-12-28-18-29-16-15-26(3)34(48-29)22-30(44-4)19-31-20-32(21-33(47-31)23-37(42)49-28)50-36(41)14-7-6-11-27-24-46-35(40-27)13-9-17-39-38(43)45-5/h7-9,12-14,24-26,28-34H,6,10-11,15-23H2,1-5H3,(H,39,43)/b12-8+,13-9-,14-7-/t26-,28-,29-,30+,31+,32+,33+,34+/m0/s1 |
Clave InChI |
ZZQYLRUTULGFDB-MRSXXGGWSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]2C[C@@H](OC(=O)C[C@H]3C[C@@H](C[C@H](O3)C[C@H](C[C@H]1O2)OC)OC(=O)/C=C\CCC4=COC(=N4)/C=C\CNC(=O)OC)/C=C/CC(C)C |
SMILES canónico |
CC1CCC2CC(OC(=O)CC3CC(CC(O3)CC(CC1O2)OC)OC(=O)C=CCCC4=COC(=N4)C=CCNC(=O)OC)C=CCC(C)C |
Sinónimos |
leucascandrolide A leucascandrolide-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-(azidomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1253950.png)
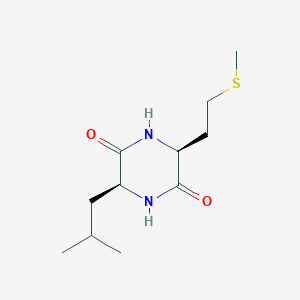
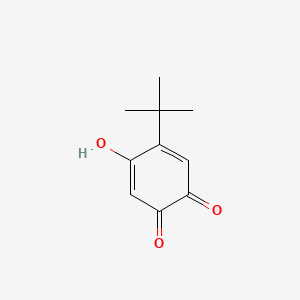
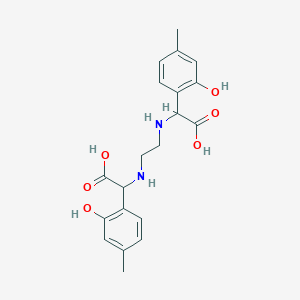
![2-[4,7,10-Tris(carboxymethyl)-6-[4-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]butyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B1253958.png)

